molecular formula C10H11ClN2O2 B14838787 N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide

N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide

Katalognummer: B14838787
Molekulargewicht: 226.66 g/mol
InChI-Schlüssel: ZQJMUNQBMDGSSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an acetyl group at the 6th position, a chloromethyl group at the 4th position, and an acetamide group at the 2nd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the chloromethylation of 6-acetylpyridine followed by the introduction of the acetamide group. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Condensation Reactions: The acetamide group can engage in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Wissenschaftliche Forschungsanwendungen

N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The acetyl and acetamide groups may also contribute to the compound’s overall bioactivity by modulating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

    N-(6-Chloro-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group.

    N-(6-Acetyl-pyridin-2-yl)-acetamide: Similar structure but lacks the chloromethyl group.

    N-(4-Chloromethyl-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group.

Uniqueness: N-(6-Acetyl-4-(chloromethyl)pyridin-2-yl)acetamide is unique due to the presence of both the acetyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Eigenschaften

Molekularformel

C10H11ClN2O2

Molekulargewicht

226.66 g/mol

IUPAC-Name

N-[6-acetyl-4-(chloromethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C10H11ClN2O2/c1-6(14)9-3-8(5-11)4-10(13-9)12-7(2)15/h3-4H,5H2,1-2H3,(H,12,13,15)

InChI-Schlüssel

ZQJMUNQBMDGSSF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=CC(=C1)CCl)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.